(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane
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Overview
Description
(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane is a complex organic compound characterized by its spirocyclic structure and the presence of a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane typically involves several key steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. This often involves the use of a nucleophilic substitution or ring-closing metathesis reaction.
Introduction of the TBDMS Group: The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group. This is usually achieved by reacting the hydroxyl precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Final Functionalization: Additional functional groups can be introduced through various organic reactions, such as alkylation or acylation, to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core or the silyl-protected hydroxyl group.
Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its potential interactions with enzymes and receptors make it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may offer advantages in drug design, such as improved stability or selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[2.4]heptane: Unique due to its specific spirocyclic structure and TBDMS protection.
Spiro[2.4]heptane derivatives: Similar core structure but may lack the TBDMS group.
tert-Butyldimethylsilyl-protected compounds: Share the TBDMS protecting group but differ in the core structure.
Uniqueness
(S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-5-azaspiro[24]heptane is unique due to the combination of its spirocyclic core and the presence of the TBDMS protecting group
Properties
IUPAC Name |
[(6S)-5-azaspiro[2.4]heptan-6-yl]methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NOSi/c1-12(2,3)16(4,5)15-9-11-8-13(6-7-13)10-14-11/h11,14H,6-10H2,1-5H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXUNNIXUWUZAY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC2(CC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CC2(CC2)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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